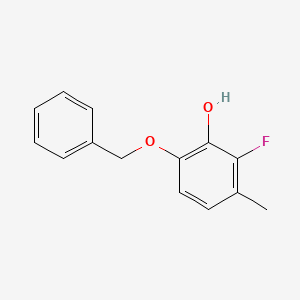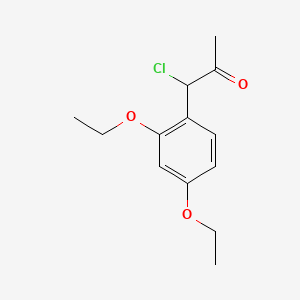![molecular formula C15H21ClN2O3 B14039067 5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)
5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride typically involves multicomponent reactions. These reactions are efficient and versatile, allowing for the formation of complex heterocyclic structures. One common method involves the reaction of ethyl acetoacetate, hydrazine hydrate, various aldehydes, and malononitrile under solvent-free conditions with a reusable catalyst such as CoCuFe2O4 magnetic nanocrystals .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave or ultrasound-assisted synthesis techniques. These methods are energy-efficient and can significantly reduce reaction times. Additionally, the use of benign catalysts and biodegradable composites is emphasized to align with green chemistry principles .
化学反応の分析
Types of Reactions
5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spiro structure and is used in medicinal chemistry for its therapeutic potential.
Quinolinyl-pyrazoles: These compounds have a similar heterocyclic structure and are studied for their pharmacological activities.
Uniqueness
5’-Isopropoxyspiro[piperidine-4,2’-pyrano[3,2-C]pyridin]-4’(3’H)-one hydrochloride is unique due to its specific spiro linkage and the presence of both piperidine and pyrano[3,2-C]pyridine rings.
特性
分子式 |
C15H21ClN2O3 |
|---|---|
分子量 |
312.79 g/mol |
IUPAC名 |
5-propan-2-yloxyspiro[3H-pyrano[3,2-c]pyridine-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-10(2)19-14-13-11(18)9-15(4-7-16-8-5-15)20-12(13)3-6-17-14;/h3,6,10,16H,4-5,7-9H2,1-2H3;1H |
InChIキー |
RDKXBBKMGOHUJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC=CC2=C1C(=O)CC3(O2)CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



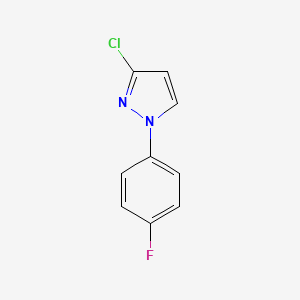
![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
![(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B14039003.png)
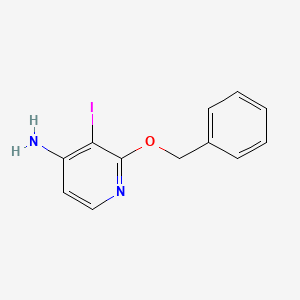
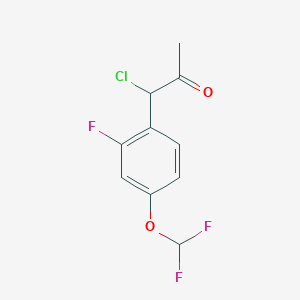
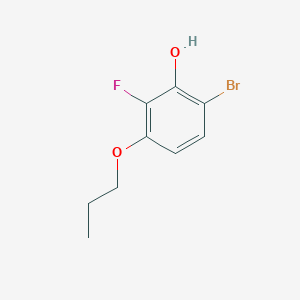
![Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-](/img/structure/B14039025.png)
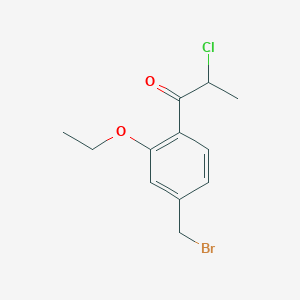

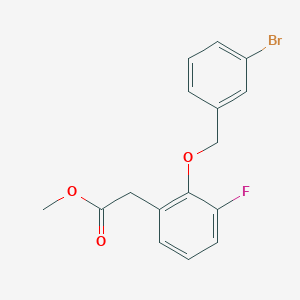
![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B14039056.png)
